![molecular formula C9H14N2 B1309402 N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine CAS No. 713501-65-6](/img/structure/B1309402.png)
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine” is a chemical compound with the CAS Number: 713501-65-6 . It has a molecular weight of 150.22 . The IUPAC name for this compound is “N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine” and its InChI code is "1S/C9H14N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h2-3,6,8,10H,4-5,7H2,1H3" .
Molecular Structure Analysis
The molecular structure of “N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine” can be represented by the InChI code "1S/C9H14N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h2-3,6,8,10H,4-5,7H2,1H3" . This indicates that the molecule consists of a cyclopropane ring attached to a methylpyrrole group via a methylene bridge.
Applications De Recherche Scientifique
1. Therapeutic Potential in CNS Disorders
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine and related compounds have been explored for their potential as therapeutic agents in various central nervous system (CNS) disorders. One significant application is as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme involved in the methylation of histones, which plays a crucial role in gene expression. Inhibiting LSD1 has been linked to potential treatments for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
2. Anticancer Applications
Cyclopropanamine derivatives, including N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine, have been investigated for their anticancer properties. For instance, certain derivatives have shown effectiveness in inhibiting the growth of diffuse malignant peritoneal mesothelioma (DMPM) cells, a rare and rapidly fatal cancer. These compounds have demonstrated potential in reducing cell proliferation and inducing apoptosis in cancer cells (A. Carbone et al., 2013).
3. Biochemical Studies and Organic Synthesis
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine serves as a building block in various biochemical and organic synthesis studies. For instance, its role in the synthesis of different cyclopropanamine compounds, which can be used to study the properties and reactions of these substances in various biological and chemical contexts, has been explored (Y. Sato & G. Sunagawa, 1967).
4. Biomedical Applications in Cell Culture
Research has also delved into the biomedical applications of cyclopropanamine modified materials, such as in cell culture. Cyclopropylamine modified plasma polymerized poly(methyl methacrylate) thin films, for example, have been fabricated for cell culture applications, demonstrating the nontoxic nature and capability of supporting cell growth, such as in the case of 3T3 fibroblasts (V. Chan et al., 2017).
5. Antimicrobial Agent Synthesis
Lastly, N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine has been used in the synthesis of novel antimicrobial agents. The development of new pyrrole chalcone derivatives, which act as significant antimicrobial agents, exemplifies its utility in creating new therapeutic tools for fighting infections (M. Hublikar et al., 2019).
Safety and Hazards
The safety information available indicates that “N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine” is potentially dangerous. It has been assigned the GHS pictograms GHS05 and GHS07, indicating that it may cause skin corrosion/burns/eye damage and may be harmful if inhaled . The compound has hazard statements H302, H314, and H335, suggesting that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h2-3,6,8,10H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTVNSXIKUIBOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405986 |
Source


|
| Record name | N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
713501-65-6 |
Source


|
| Record name | N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


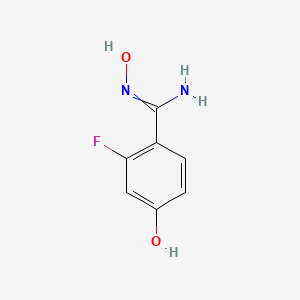
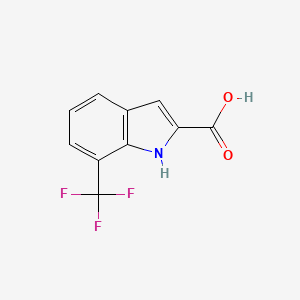
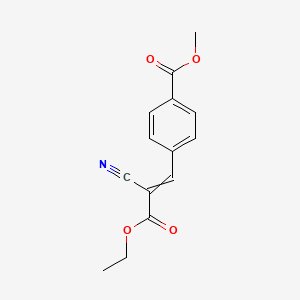


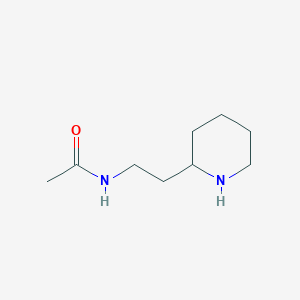
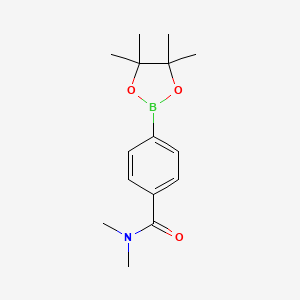

![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)



